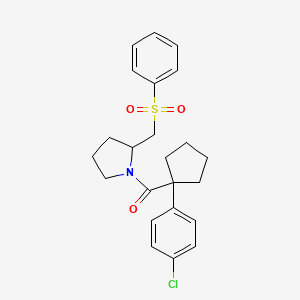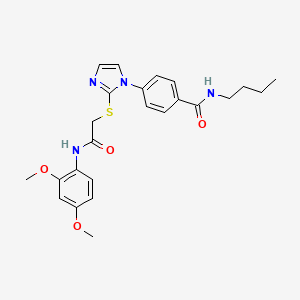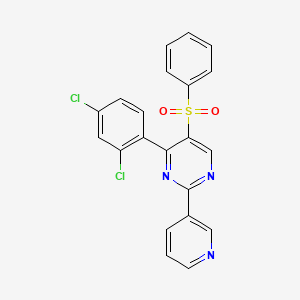
4-(2,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(3-pyridinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(3-pyridinyl)pyrimidine (DCPSP) is a synthetic pyrimidine derivative that has been extensively studied for its potential applications in various scientific research fields. DCPSP is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes involved in cell signaling pathways. Its ability to inhibit PTPs makes DCPSP a valuable tool for studying the role of these enzymes in various physiological processes. DCPSP is also used to study the effects of PTP inhibition on cell proliferation and differentiation, as well as the development of various diseases. In addition, DCPSP has been used to study the effects of PTP inhibition on the immune system and the development of cancer.
Aplicaciones Científicas De Investigación
Serotonin Receptor Antagonism
Research into pyrimidine derivatives has explored their potential as serotonin 5-HT6 receptor antagonists. Ivachtchenko et al. (2010) synthesized various 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines and evaluated their affinity and functional inhibition of the 5-HT6 receptor. The study found that these compounds are highly selective 5-HT6 receptor ligands, indicating potential for therapeutic applications in central nervous system disorders (Ivachtchenko et al., 2010).
Antimicrobial Activity
Pyrimidine derivatives have also been investigated for their antimicrobial properties. Alsaedi et al. (2019) reported on the synthesis of a novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety. The study revealed that several derivatives showed antimicrobial activity exceeding that of reference drugs (Alsaedi, Farghaly, & Shaaban, 2019).
Crystal Structure Analysis
The crystal structure of pyrimidine derivatives has been a subject of study to understand their potential applications better. Liu et al. (2012) synthesized and characterized the structure of a pyrazolo[1,5-a]pyrimidine derivative, revealing insights into its planar systems and intermolecular interactions, which are crucial for its biological activity (Liu et al., 2012).
Anticancer Potential
Pyrimidine derivatives have shown promising anticancer activities. Jiu-fu et al. (2015) synthesized a 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine and found that it possesses moderate anticancer activity (Jiu-fu et al., 2015).
Nonlinear Optical Properties
Hussain et al. (2020) explored the structural parameters, electronic, and nonlinear optical properties of thiopyrimidine derivatives, highlighting their potential applications in medicine and nonlinear optics fields. Their study provided insights into the NLO character and optoelectronic applications of these molecules (Hussain et al., 2020).
Propiedades
IUPAC Name |
5-(benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-pyridin-3-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2N3O2S/c22-15-8-9-17(18(23)11-15)20-19(29(27,28)16-6-2-1-3-7-16)13-25-21(26-20)14-5-4-10-24-12-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQAMZHBIPOVCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


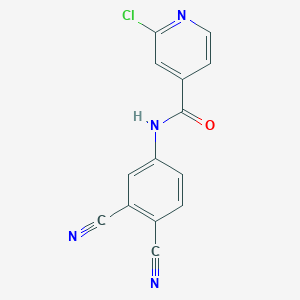

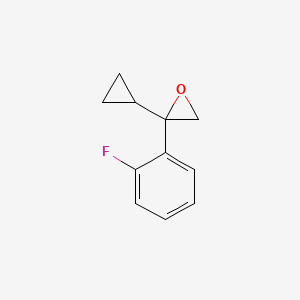
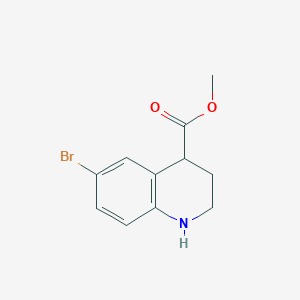
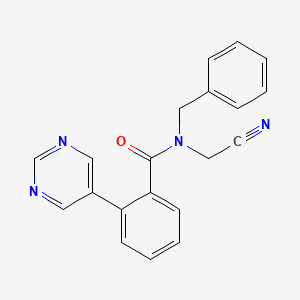
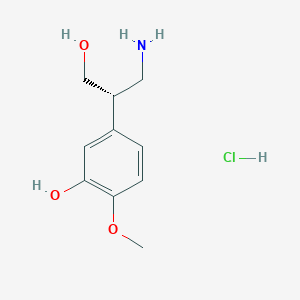
![3-{2-[(4-fluorophenyl)sulfonyl]ethyl}-N-(3-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2463465.png)

![2-[[(4-Methylphenyl)sulfonyl]amino]propanoic acid](/img/structure/B2463468.png)
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2463469.png)
